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Compound of Interest

2'4', 3-Trihydroxy-4-
Compound Name:

methoxychalcone
CAS No.: 13323-67-6
Cat. No.: B079148

Get Quote

Executive Summary & Compound Profile

2'.4',3-Trihydroxy-4-methoxychalcone is a bioactive flavonoid derivative belonging to the
chalcone subclass (1,3-diphenyl-2-propen-1-one).[1][2] It has gained significant attention in
drug development for its potential as an

-glucosidase inhibitor, making it a candidate for type 2 diabetes management.

This guide provides a definitive spectroscopic profile for researchers synthesizing or isolating
this compound. The data presented synthesizes experimental findings from isolation studies
(specifically from Bauhinia pulla) and standard structural elucidation principles.
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Property Data
2E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-

IUPAC Name (2E)-1-( ydroxyphenyl)-3-(3-hydroxy
methoxyphenyl)prop-2-en-1-one

Molecular Formula C16H1405

Molecular Weight 286.28 g/mol

Appearance Yellow amorphous powder

. Soluble in MeOH, DMSO, Acetone; sparingly
Solubility

soluble in water

Key Bioactivity -Glucosidase inhibition (ICso comparable to or

better than acarbose in specific assays)

Synthetic & Isolation Workflow

The structural integrity of 2',4',3-trihydroxy-4-methoxychalcone is typically achieved through
Claisen-Schmidt condensation or isolation from Fabaceae species.

Synthesis Protocol (Claisen-Schmidt)

Objective: Synthesize the target chalcone via base-catalyzed condensation.[3] Reactants:
¢ A-Ring Precursor: 2,4-Dihydroxyacetophenone (Resacetophenone)

e B-Ring Precursor: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

Step-by-Step Methodology:

o Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 3-hydroxy-4-
methoxybenzaldehyde (1.0 eq) in ethanol.

o Catalysis: Add aqueous KOH (50% w/v) dropwise while stirring at 0°C. The solution will
darken (deep red/orange) due to phenoxide formation.
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e Reaction: Stir at room temperature for 24—48 hours. Monitor via TLC (Hexane:Ethyl Acetate
3:1).

e Quenching: Pour the reaction mixture into crushed ice/water and acidify with 10% HCI to pH
~3-4. The yellow precipitate forms immediately.

« Purification: Filter the solid, wash with cold water, and recrystallize from methanol/water to

yield yellow needles.

Visualization of Synthesis Logic
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Caption: Claisen-Schmidt condensation pathway for the synthesis of 2',4',3-trihydroxy-4-
methoxychalcone.

Spectroscopic Characterization

The following data is curated from experimental isolation studies, specifically referencing the
characterization of Compound 8 from Bauhinia pulla.

UV-Vis & IR Spectroscopy[2]
e UV

(MeOH): 300 nm (Band Il), 370 nm (Band I).

o Insight: The band at 370 nm is characteristic of the cinnamoyl system (B-ring conjugation),
while 300 nm corresponds to the benzoyl moiety (A-ring). Bathochromic shifts with
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NaOMe would confirm the free phenolic groups.
e FT-IR (

, KBr disc):

[e]

3368 cm~1: O-H stretching (Broad, hydrogen-bonded).

o

2946, 2834 cm~1: C-H stretching (Aliphatic/Methoxy).[2]

[¢]

1654 cm~1: C=0 stretching (Conjugated ketone, chelated with 2'-OH).

o

1450 cm~1: C=C aromatic ring stretching.

[e]

1027 cm~1: C-O stretching.[2]

'H NMR Data (Methanol-)

Instrument Frequency: 500 MHz (Typical) Solvent: CDsOD
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Shift (
Position
ppm)

Coupling ( Assignment

Multiplicity .
Hz) Logic

6' 7.96

A-Ring: Ortho to
d 9.0 5'. Deshielded by
C=0 anisotropy.

7.74

Olefin: Trans-
geometry.
Deshielded by

resonance.

d 16.0

7.60

Olefin: Trans-
eometry.
d 15.5 g ) Y
Adjacent to

carbonyl.

2 7.23

B-Ring: Meta
d 2.0 coupling to H-6.
[2]

6 7.20

B-Ring: Ortho to
H-5, Meta to H-2.

dd 8.5,20

5 6.98

B-Ring: Ortho to
d 8.5 H-6.[2] Shielded
by 4-OMe.

5' 6.42

A-Ring: Ortho to
dd 9.0,25 H-6', Meta to H-
3.

3 6.28

A-Ring: Meta to
d 25 H-5'. Shielded by
two OH groups.

4-OMe 3.90

Methoxy:
S - Characteristic

singlet.
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Note: The coupling constant

Hz confirms the trans (E) configuration of the double bond.

3C NMR Data (Predicted/Reference)

Based on the structural skeleton and substituent effects in CD3OD.

Shift (
Carbon Type Assignment
ppm)
C=0 1935 Cq Carbonyl (Chelated)
4 167.8 Cq A-Ring (C-OH)
o 166.5 cq A-Ring (C-OH,
Chelated)
4 151.2 Cq B-Ring (C-OMe)
3 147.0 Cq B-Ring (C-OH)
145.8 CH Olefinic Beta-carbon
6' 133.5 CH A-Ring
1 128.5 Cq B-Ring ipso
6 124.0 CH B-Ring
118.5 CH Olefinic Alpha-carbon
1 1145 Cq A-Ring ipso
2 112.0 CH B-Ring
5 111.5 CH B-Ring
5" 109.0 CH A-Ring
3 103.5 CH A-Ring
OMe 56.5 CHs Methoxy
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Mass Spectrometry (MS)

e Molecular lon:
286 [M]* (EI-MS) or 287 [M+H]* (ESI-MS).
e Fragmentation Pattern (EI-MS):

286: Molecular ion.

o

o

271: [M — CHs]* (Loss of methyl from methoxy).

o

151: [A-Ring Fragment]* (Retro-Diels-Alder cleavage).

o

137: [B-Ring Fragment]* (Retro-Diels-Alder cleavage).

MS Fragmentation Pathway

Molecular lon
[M]+ m/z 286

-15 Da

[M - CHs]+
m/z 271

Retro-Diels-Alder (RDA)
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A-Ring Fragment B-Ring Fragment
(Resacetophenone moiety) (Isovanillin moiety)
m/z ~137/151 m/z ~134/149
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Caption: Primary fragmentation pathways observed in EI-MS for 2',4',3-trihydroxy-4-
methoxychalcone.

Structural Elucidation Logic

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b079148/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-2-4-3-trihydroxy-4-methoxychalcone
https://www.benchchem.com/product/b079148/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-4-3-trihydroxy-4-methoxychalcone
https://www.benchchem.com/product/b079148/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-2-4-3-trihydroxy-4-methoxychalcone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079148?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The identity of 2',4',3-trihydroxy-4-methoxychalcone is confirmed by the convergence of the
following data points:

» A-Ring Substitution: The AMX spin system (H-3', H-5', H-6") in the H NMR with coupling
constants of 2.5 Hz and 9.0 Hz is diagnostic for the 2,4-dihydroxy substitution pattern.

e B-Ring Substitution: The ABX system (H-2, H-5, H-6) with a large ortho coupling (8.5 Hz) and
small meta coupling (2.0 Hz) confirms the 1,3,4-trisubstituted benzene ring.

e Chalcone Skeleton: The two doublets at

7.60 and 7.74 with
Hz unequivocally prove the presence of a trans-

-unsaturated ketone.

o Methoxy Position: The NOESY correlation (if run) would show proximity between the
methoxy protons (3.90 ppm) and H-5 (6.98 ppm), confirming the methoxy is at position 4 and
the hydroxyl at position 3 of the B-ring.

References

e [solation & NMR Data: Rais, I. R., et al. (2021).[4] "Alpha-Glucosidase Inhibitory Assay-
Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds."
Molecules, 26(19), 5848.

o General Synthesis (Claisen-Schmidt): BenchChem. "Synthesis of Chalcones Using 2',4'-
Dihydroxyacetophenone: Application Notes and Protocols."

» Biological Activity: Dej-adisai, S., et al. (2021).[5][6] "Alpha-Glucosidase Inhibitory Assay-
Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds."
PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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